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For Researchers, Scientists, and Drug Development Professionals

Introduction
Thermally conductive adhesives are critical materials in a wide range of applications, from

advanced electronics and automotive components to medical devices, where efficient heat

dissipation is essential for performance and reliability. These adhesives not only provide strong

bonding but also facilitate the transfer of thermal energy, preventing overheating and

subsequent failure of sensitive components. This document provides detailed application notes

and experimental protocols for the use of Ajicure MY-24, a latent curing agent, in the

formulation of one-component epoxy-based thermally conductive adhesives.

Ajicure MY-24 is an amine adduct-based latent curing agent designed for one-component

epoxy resin systems.[1][2][3][4] Its latency at room temperature provides a long pot life, making

it suitable for pre-mixed formulations.[3] Upon heating, it activates to initiate the epoxy curing

reaction, leading to a cross-linked polymer network with high adhesive strength and good

thermal stability.[3][4]

These application notes will guide researchers through the formulation, characterization, and

testing of thermally conductive adhesives incorporating Ajicure MY-24. The provided protocols

are based on industry-standard test methods to ensure reliable and reproducible results.

Key Properties of Ajicure MY-24
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Ajicure MY-24 offers a unique combination of properties that make it well-suited for thermally

conductive adhesive formulations.

Property Value Test Condition/Notes

Appearance Pale brown powder -

Type Amine adduct Latent curing agent

Recommended Usage (as

hardener)
15 - 25 phr

Per 100 parts of liquid epoxy

resin (EEW 190)

Recommended Usage (as

accelerator)
1 - 5 phr

In combination with other

hardeners like acid anhydrides

Curing Conditions 100°C for 60 minutes
With liquid Bisphenol A epoxy

resin

Pot Life (at 40°C) 3 months
With liquid Bisphenol A epoxy

resin

Glass Transition Temperature

(Tg)
100°C

Cured with liquid Bisphenol A

epoxy resin

Tensile Shear Strength 240 Kgf/cm²
On steel, with liquid Bisphenol

A epoxy resin

phr: parts per hundred parts of resin EEW: Epoxy Equivalent Weight

Formulation Guidelines for Thermally Conductive
Adhesives
The formulation of a thermally conductive adhesive involves a careful selection of the epoxy

resin, Ajicure MY-24 as the curing agent, and one or more thermally conductive fillers.

Epoxy Resin Selection
Bisphenol A (BPA) and Bisphenol F (BPF) based epoxy resins are commonly used due to their

good adhesion, mechanical properties, and chemical resistance. For applications requiring
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higher temperature resistance, multifunctional epoxy resins can be considered. The choice of

resin will influence the viscosity, curing profile, and final properties of the adhesive.

Ajicure MY-24 Concentration
The concentration of Ajicure MY-24 should be optimized based on the desired curing speed

and pot life. A typical starting point is 20-25 phr for use as a primary hardener. When used as

an accelerator for other hardeners, the concentration is significantly lower, in the range of 1-5

phr.

Thermally Conductive Fillers
The selection of thermally conductive fillers is critical to achieving the desired thermal

performance. These fillers are typically electrically insulating to prevent short circuits in

electronic applications.

Filler
Typical Thermal
Conductivity (W/m·K) of
Filler

Key Characteristics

Alumina (Al₂O₃) 20 - 30

Good balance of thermal

conductivity, electrical

insulation, and cost. Available

in various particle sizes and

shapes.

Boron Nitride (BN) 100 - 300

Excellent thermal conductivity

and electrical insulation.

Platelet-like structure can aid

in forming conductive

pathways.[5][6][7][8]

Aluminum Nitride (AlN) 150 - 260
High thermal conductivity and

good electrical insulation.

Zinc Oxide (ZnO) 20 - 50
Good thermal conductivity and

electrical insulation.
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The thermal conductivity of the final adhesive is highly dependent on the filler loading. Higher

filler content generally leads to higher thermal conductivity, but also increases the viscosity of

the adhesive, which can affect dispensability.

Representative Formulations
The following table provides starting point formulations for thermally conductive adhesives

using Ajicure MY-24. The properties are representative values based on typical performance of

similar filled epoxy systems.

Component
Formulation 1 (Moderate
Conductivity)

Formulation 2 (High
Conductivity)

Bisphenol A Epoxy Resin

(EEW ~190 g/eq)
100 phr 100 phr

Ajicure MY-24 25 phr 25 phr

Alumina (5-15 µm) 200 phr (approx. 50 wt%) -

Boron Nitride (10-20 µm) - 300 phr (approx. 60 wt%)

Fumed Silica (Thixotropic

agent)
1-3 phr 1-3 phr

Silane Coupling Agent 0.5-1 phr 0.5-1 phr

Expected Thermal Conductivity

(W/m·K)
1.0 - 2.0 2.0 - 4.0

Expected Lap Shear Strength

(MPa) on Aluminum
15 - 20 12 - 18

Experimental Protocols
The following protocols describe the procedures for preparing and testing thermally conductive

adhesives formulated with Ajicure MY-24.

Preparation of Thermally Conductive Adhesive
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Pre-drying of Fillers: Dry the thermally conductive fillers (e.g., Alumina, Boron Nitride) in an

oven at 120-150°C for 2-4 hours to remove any adsorbed moisture.

Resin and Filler Mixing: In a suitable mixing vessel, combine the liquid epoxy resin and the

dried thermally conductive filler.

Dispersion: Use a high-shear mixer or a three-roll mill to disperse the filler uniformly within

the epoxy resin. Continue mixing until a homogenous paste is obtained.

Addition of Curing Agent and Additives: Allow the mixture to cool to room temperature. Add

Ajicure MY-24, fumed silica, and the silane coupling agent to the mixture.

Final Mixing: Mix at a lower speed to avoid excessive heat generation until all components

are thoroughly dispersed. A planetary centrifugal mixer is recommended for void-free mixing.

Degassing: Degas the formulated adhesive in a vacuum chamber to remove any entrapped

air bubbles.

Measurement of Thermal Conductivity (ASTM D5470)
This protocol is based on the ASTM D5470 standard test method for thermal transmission

properties of thermally conductive electrical insulation materials.[9][10][11][12]

Specimen Preparation: Prepare several specimens of the cured adhesive with varying

thicknesses (e.g., 0.2 mm, 0.5 mm, 1.0 mm). The specimens should be flat and have a

uniform thickness.

Apparatus: Utilize a thermal conductivity tester that complies with ASTM D5470, typically

consisting of a heated top plate, a cooled bottom plate, and a heat flow meter.

Test Procedure:

Place a specimen between the heated and cooled plates of the instrument.

Apply a known clamping pressure to ensure good thermal contact.

Allow the system to reach thermal equilibrium.
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Measure the heat flow and the temperature difference across the specimen.

Calculation:

Calculate the thermal impedance for each specimen thickness.

Plot thermal impedance versus specimen thickness.

The thermal conductivity is the reciprocal of the slope of the linear fit to the data.

Measurement of Adhesive Lap Shear Strength (ASTM
D1002)
This protocol follows the ASTM D1002 standard for determining the apparent shear strength of

single-lap-joint adhesively bonded metal specimens.[13][14][15][16][17]

Substrate Preparation: Clean the surfaces of the metal substrates (e.g., aluminum, steel) to

be bonded. A typical procedure involves degreasing with a solvent followed by light abrasion

and a final solvent wipe.

Adhesive Application: Apply a uniform layer of the formulated adhesive to the bonding area

of one of the substrates.

Joint Assembly: Assemble the single-lap-joint specimen according to the dimensions

specified in ASTM D1002. Ensure a controlled bondline thickness.

Curing: Cure the assembled specimens in an oven at the recommended temperature and

time (e.g., 100°C for 60 minutes for Ajicure MY-24).

Testing:

Mount the cured specimen in the grips of a universal testing machine.

Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min) until

the bond fails.

Calculation: The lap shear strength is calculated by dividing the maximum load at failure by

the bonded area.
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Characterization of Curing Profile by Differential
Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics of the adhesive formulation, such as the

onset of curing, the peak exothermic temperature, and the total heat of reaction.[18][19][20][21]

[22]

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the uncured

adhesive in a DSC pan.

Dynamic Scan:

Heat the sample in the DSC instrument at a constant heating rate (e.g., 10°C/min) over a

temperature range that encompasses the entire curing reaction (e.g., 30°C to 250°C).

Record the heat flow as a function of temperature.

Isothermal Scan:

Rapidly heat the sample to a specific isothermal curing temperature (e.g., 100°C).

Hold the temperature constant and record the heat flow as a function of time until the

reaction is complete.

Data Analysis:

From the dynamic scan, determine the onset temperature of the cure, the peak exotherm

temperature, and the total heat of cure (ΔH).

From the isothermal scan, determine the time to peak heat flow and the degree of cure

over time.

Visualizations
Curing Mechanism of Epoxy Resin with Ajicure MY-24
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Caption: Curing mechanism of epoxy with Ajicure MY-24.
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Caption: Workflow for adhesive development and testing.
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Caption: Formulation components and their influence on properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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